2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, also known as 3-Pyridylalaninol hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O. It has an average mass of 174.628 Da and a monoisotopic mass of 174.055984 Da .

Synthesis Analysis

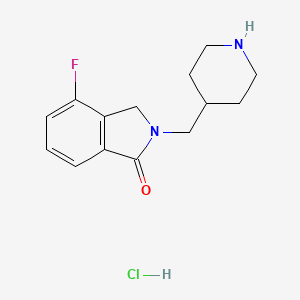

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol involves a two-step process . First, 3-pyridinecarboxaldehyde is reacted with ammonia methanol to obtain 3-pyridinecarboxaldehyde methanol condensate. Then, a hydrogen reducing agent (such as hydrogen and lithium aluminum hydride) is used to reduce the condensate to obtain the 2-amino-1-(3-pyridyl)ethanol product .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H . The linear formula is C7H11CLN2O .Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.63 g/mol .Aplicaciones Científicas De Investigación

Complexation with Metal Ions

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has been utilized in the synthesis of metal complexes, demonstrating its versatility as a ligand. For instance, it reacts with pyridine-2-carbaldehyde and metal chlorides to form copper(II) and cadmium(II) complexes, characterized by spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit potential for interaction with biomolecules, as indicated by docking studies comparing their interaction with selected biomolecules against doxorubicin (Mardani et al., 2019).

Protecting Group for Carboxylic Acids

In polymer chemistry, 2-(Pyridin-2-yl)ethanol, a derivative of the main compound, serves as an efficient protecting group for methacrylic acid. This protected form can be selectively removed post-polymerization, showcasing the compound's utility in creating advanced polymer structures. This approach provides a novel method for the synthesis of diblock copolymers, highlighting the compound's significant role in materials science (Elladiou & Patrickios, 2012).

Synthesis of Ligands and Coordination Chemistry

The synthesis of unsymmetrical tripodal amines and their copper(II) complexes underscores the importance of this compound in coordination chemistry. These complexes are studied for their structural characteristics, providing insights into ligand design and metal-ligand interactions, which are crucial for developing catalytic systems and materials with specific magnetic and electronic properties (Keypour et al., 2015).

Enantioselective Synthesis

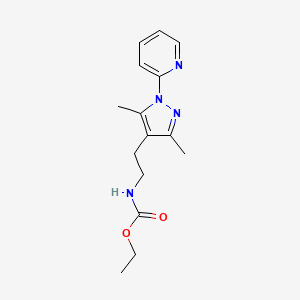

Enantiomerically pure forms of this compound have been prepared and used as key intermediates in the synthesis of ligands for beta3-adrenergic receptor agonists. This application demonstrates its significance in the field of medicinal chemistry, where the synthesis of enantiomerically pure compounds is crucial for drug development (Perrone et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)

![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)